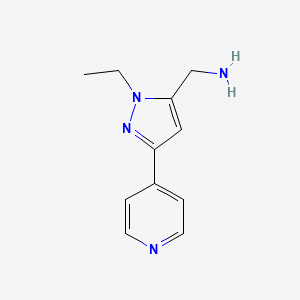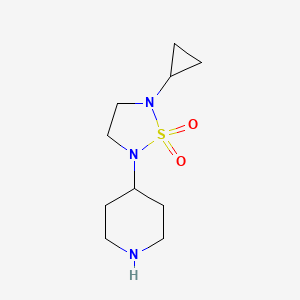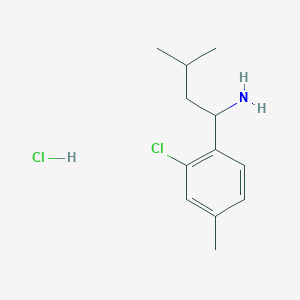
1-(2-氯-4-甲基苯基)-3-甲基丁烷-1-胺盐酸盐
描述
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the 3D arrangement of these atoms in space. The compound likely has a tetrahedral geometry around the nitrogen atom due to the presence of the amine group .Chemical Reactions Analysis
Amines, such as this compound, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions. The presence of the chlorine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amine group might make it a base, and it might be soluble in water due to the presence of polar bonds .科学研究应用
作用机制
4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride is thought to act as an agonist at certain receptors in the body, such as the serotonin receptors. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, appetite, sleep, and other functions. It has also been shown to bind to the dopamine D2 receptor, which is involved in the reward system and is associated with addiction and reinforcement.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride have been studied in both animal and human studies. In animal studies, it has been shown to have an antidepressant-like effect, as well as an anxiolytic-like effect. In humans, it has been shown to have a mild sedative effect, as well as an anti-inflammatory effect. Additionally, it has been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
实验室实验的优点和局限性
The use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride in laboratory experiments offers several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has low affinity for other receptors in the body. However, there are some limitations to its use in laboratory experiments. It has a short half-life in the body, and it has a low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for the use of 4-Methyl-2-chlorophenyl-3-methylbutan-1-amine hydrochloride. One possibility is to further investigate its effects on the serotonin and dopamine systems, as well as its potential therapeutic applications. Additionally, it could be studied in combination with other compounds to investigate possible synergistic effects. It could also be studied in combination with other drugs to investigate potential interactions. Finally, it could be studied in combination with other compounds to investigate potential therapeutic applications.
安全和危害
属性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-8(2)6-12(14)10-5-4-9(3)7-11(10)13;/h4-5,7-8,12H,6,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHOVZUYIMQDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(C)C)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



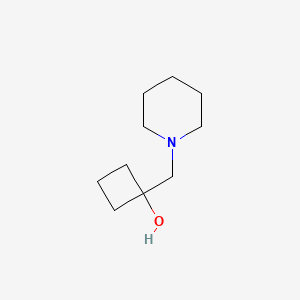
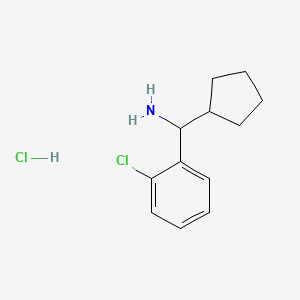
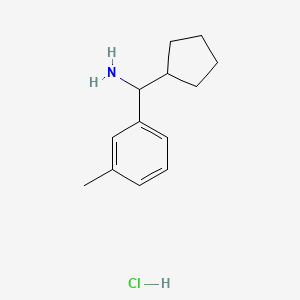
![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1471348.png)
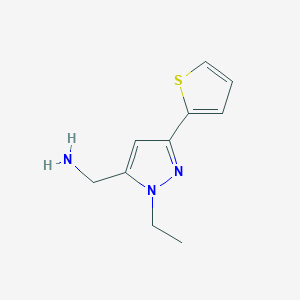



![1-Methyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1471356.png)

![1-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471360.png)
